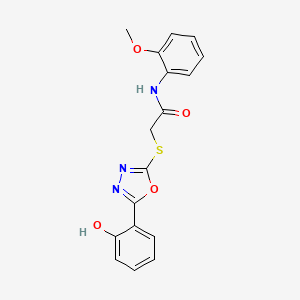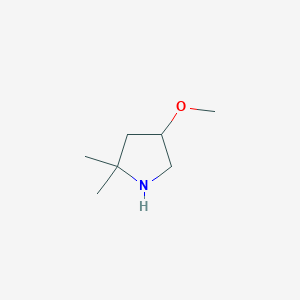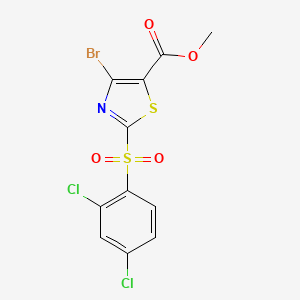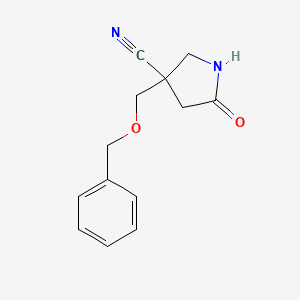
N-(2-Bromophenyl)-1-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-1-methylcyclopropanecarboxamide is an organic compound that features a bromophenyl group attached to a cyclopropane ring via a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-1-methylcyclopropanecarboxamide typically involves the reaction of 2-bromobenzoyl chloride with 1-methylcyclopropanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)-1-methylcyclopropanecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carboxamide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically require a polar aprotic solvent and a catalyst such as palladium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include N-(2-aminophenyl)-1-methylcyclopropanecarboxamide and N-(2-thiophenyl)-1-methylcyclopropanecarboxamide.
Oxidation Reactions: Products may include N-(2-bromophenyl)-1-methylcyclopropanecarboxylic acid.
Reduction Reactions: The major product is N-(2-bromophenyl)-1-methylcyclopropanamine.
Applications De Recherche Scientifique
N-(2-Bromophenyl)-1-methylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(2-Bromophenyl)-1-methylcyclopropanecarboxamide exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromophenyl group can interact with aromatic residues in the enzyme, while the cyclopropane ring provides steric hindrance that affects the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chlorophenyl)-1-methylcyclopropanecarboxamide
- N-(2-Fluorophenyl)-1-methylcyclopropanecarboxamide
- N-(2-Iodophenyl)-1-methylcyclopropanecarboxamide
Uniqueness
N-(2-Bromophenyl)-1-methylcyclopropanecarboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in the design of molecules with enhanced binding affinity and selectivity for their targets.
Propriétés
Formule moléculaire |
C11H12BrNO |
|---|---|
Poids moléculaire |
254.12 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H12BrNO/c1-11(6-7-11)10(14)13-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,13,14) |
Clé InChI |
HOCCXFZHUJMVSY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(=O)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12988610.png)
![3-Amino-5,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12988635.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B12988653.png)


![(5-Aminomethyl-[1,3,4]thiadiazol-2-yl)phenylamine](/img/structure/B12988665.png)

![2-Bromo-8-(2,3-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12988682.png)
![5-Fluoro-3'-formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12988684.png)


